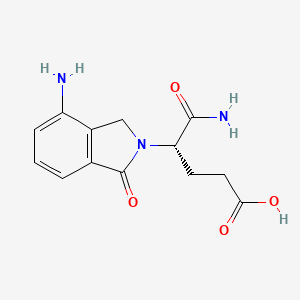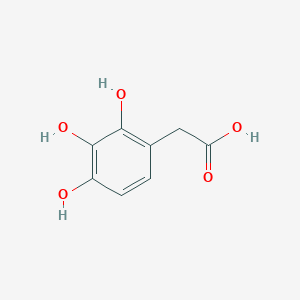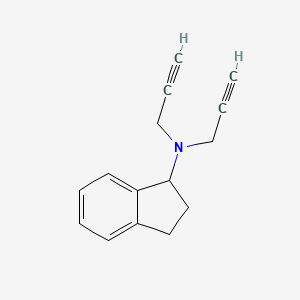
Krb27nuv4B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-bis(prop-2-ynyl)indan-1-amine can be synthesized through solvent-free synthetic approaches, particularly via A3 and KA2 coupling reactions . These methods involve the use of aldehydes, amines, and alkynes as starting materials, with catalysts such as zinc oxide nanoparticles to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N-bis(prop-2-ynyl)indan-1-amine typically involves large-scale A3 coupling reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions makes the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis(prop-2-ynyl)indan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The propargyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indan-1-amines and their derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-bis(prop-2-ynyl)indan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-bis(prop-2-ynyl)indan-1-amine involves its interaction with monoamine oxidase enzymes, particularly monoamine oxidase-B. By inhibiting this enzyme, the compound prevents the breakdown of neurotransmitters such as dopamine, thereby exerting neuroprotective effects . This inhibition helps in reducing oxidative stress and stabilizing mitochondrial membranes, which is beneficial in the treatment of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Rasagiline: An indane derivative with a similar structure, known for its selective inhibition of monoamine oxidase-B.
Selegiline: Another propargylamine used in the treatment of Parkinson’s disease.
Uniqueness: N,N-bis(prop-2-ynyl)indan-1-amine is unique due to its dual propargyl groups, which enhance its binding affinity and specificity towards monoamine oxidase-B compared to other similar compounds . This structural feature makes it a promising candidate for further research and development in neuroprotective therapies .
Eigenschaften
CAS-Nummer |
92850-02-7 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C15H15N/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15/h1-2,5-8,15H,9-12H2 |
InChI-Schlüssel |
UOLUPBDKXZXUBM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(CC#C)C1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



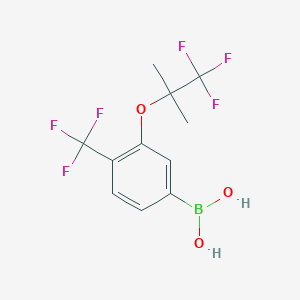
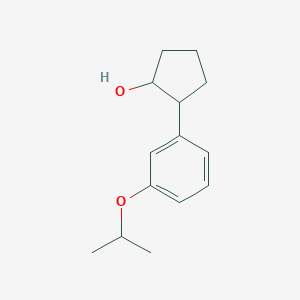
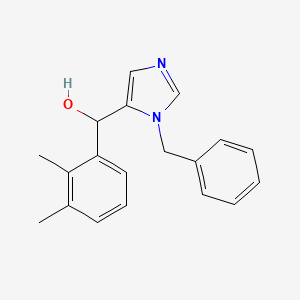
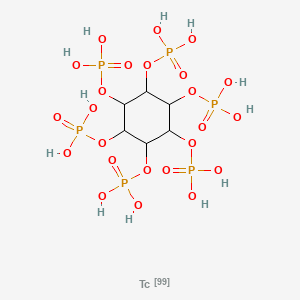
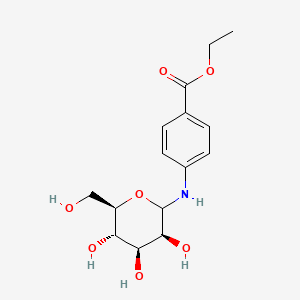
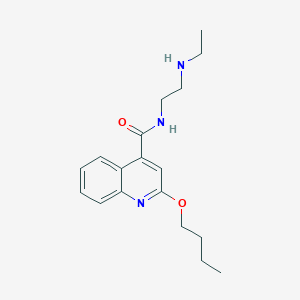
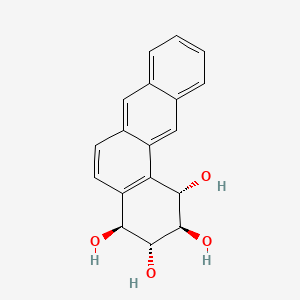
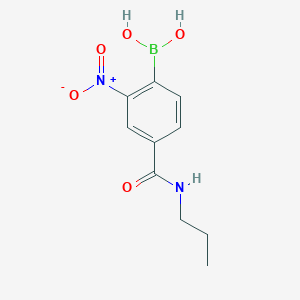
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)

